molecular formula C25H22N2O5S B2834047 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866588-72-9

2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2834047
CAS No.: 866588-72-9
M. Wt: 462.52
InChI Key: UFSXSBMRVWIRFI-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a quinoline core, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

    Acylation: The final step involves the acylation of the quinoline derivative with 4-methoxyphenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting the 4-oxo group to a hydroxyl group.

    Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, such as carbonic anhydrase, which is involved in regulating pH and ion balance in tissues. This makes it a candidate for further exploration in enzyme inhibition studies.

Medicine

In medicine, derivatives of this compound are being investigated for their anticancer and antimicrobial properties. The presence of the benzenesulfonyl group is particularly significant, as it is known to enhance the bioactivity of many pharmacologically active compounds .

Industry

Industrially, the compound can be used in the development of new dyes and pigments due to its stable quinoline core, which provides vibrant and long-lasting colors.

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes like pH regulation and ion transport . This inhibition can lead to reduced tumor growth in cancer cells or hindered bacterial growth in microbial infections.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: Lacks the methoxyphenyl group, which may reduce its bioactivity.

    2-[3-(Benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide: Similar structure but without the methoxy group, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of both the benzenesulfonyl and methoxyphenyl groups in 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide enhances its chemical versatility and biological activity. These groups contribute to its ability to interact with a wide range of molecular targets, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-8-13-22-21(14-17)25(29)23(33(30,31)20-6-4-3-5-7-20)15-27(22)16-24(28)26-18-9-11-19(32-2)12-10-18/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSXSBMRVWIRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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